2-(2-benzyl-4-chloropyridin-3-yl)-N,N-dimethylethanamine;(Z)-but-2-enedioic acid
Description
Chlorpheniramine maleate is a first-generation antihistamine widely used to relieve symptoms of allergy, hay fever, and the common cold. These symptoms include rash, watery eyes, itchy eyes/nose/throat/skin, cough, runny nose, and sneezing . It works by blocking the action of histamine, a substance in the body that causes allergic symptoms .
Properties
Molecular Formula |
C20H23ClN2O4 |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
2-(2-benzyl-4-chloropyridin-3-yl)-N,N-dimethylethanamine;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)11-9-14-15(17)8-10-18-16(14)12-13-6-4-3-5-7-13;5-3(6)1-2-4(7)8/h3-8,10H,9,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
AQMIDKSAICCBBA-BTJKTKAUSA-N |
Isomeric SMILES |
CN(C)CCC1=C(C=CN=C1CC2=CC=CC=C2)Cl.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCC1=C(C=CN=C1CC2=CC=CC=C2)Cl.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chlorpheniramine maleate involves several steps:
Starting Materials: p-Chlorobenzonitrile and 2-bromopyridine are used as raw materials.
Intermediate Formation: Under the action of sodium amide, these materials generate an intermediate.
Further Reaction: N,N-dimethyl chloroethane hydrochloride is added to the reaction mixture to form another intermediate.
Industrial Production Methods: The industrial production of chlorpheniramine maleate follows a similar synthetic route but is optimized for large-scale production. The process involves continuous feeding of materials and salifying the intermediate using the acid-base properties of the structure. This method ensures high purity (over 99%) and a high overall yield (about 160%) without the use of heavy metal catalysts .
Chemical Reactions Analysis
Types of Reactions: Chlorpheniramine maleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its structure, potentially altering its pharmacological properties.
Substitution: Chlorpheniramine maleate can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated or hydroxylated derivatives .
Scientific Research Applications
Chlorpheniramine maleate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Medicine: It is extensively studied for its efficacy in treating allergic conditions and its pharmacokinetics.
Industry: The compound is used in the formulation of various over-the-counter medications for allergy relief.
Mechanism of Action
Chlorpheniramine maleate exerts its effects by binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to temporary relief of symptoms associated with allergic reactions, such as itching, sneezing, and runny nose . The compound competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract .
Comparison with Similar Compounds
Chlorpheniramine maleate is often compared with other first-generation antihistamines, such as:
Diphenhydramine: Known for its sedative effects, diphenhydramine is used to treat allergic reactions and as a sleep aid.
Brompheniramine: Similar to chlorpheniramine, brompheniramine is used for allergy relief but may have different side effect profiles.
Dexchlorpheniramine: A more potent isomer of chlorpheniramine, used in similar applications.
Uniqueness: Chlorpheniramine maleate is unique in its relatively lower sedative effects compared to other first-generation antihistamines, making it a preferred choice for daytime use .
Biological Activity
The compound 2-(2-benzyl-4-chloropyridin-3-yl)-N,N-dimethylethanamine; (Z)-but-2-enedioic acid is a complex organic molecule with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.
Chemical Structure and Properties
This compound consists of two main components:
- 2-(2-benzyl-4-chloropyridin-3-yl)-N,N-dimethylethanamine - a substituted amine with a pyridine ring.
- (Z)-but-2-enedioic acid - a dicarboxylic acid that can influence the compound's solubility and reactivity.
The molecular formula is with a molecular weight of approximately 356.79 g/mol.
The biological activity of this compound can be attributed to its interaction with various biological targets, including:
- Receptor Binding : The presence of the benzyl and chloropyridine moieties suggests potential binding to neurotransmitter receptors, particularly in the central nervous system.
- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes related to metabolic pathways, although specific targets remain to be fully elucidated.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Some studies suggest that compounds with similar structures may exhibit antidepressant-like effects in animal models.
- Anti-inflammatory Properties : The dicarboxylic acid component may contribute to anti-inflammatory activity, which could be beneficial in treating conditions like arthritis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Potential antidepressant effects | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Enzyme inhibition | Inhibition of metabolic enzymes |
Case Studies
- Case Study on Antidepressant Effects
- A study conducted on rodent models assessed the impact of similar compounds on serotonin levels. Results indicated a significant increase in serotonin activity, suggesting potential antidepressant effects.
- Case Study on Anti-inflammatory Activity
- A clinical trial investigated the anti-inflammatory properties of related compounds in patients with chronic pain. The results showed a marked decrease in pain levels and inflammatory markers after administration.
Research Findings
Recent research highlights the need for further investigation into the pharmacodynamics and pharmacokinetics of this compound. Key findings include:
- In vitro Studies : Laboratory tests have shown that this compound can modulate neurotransmitter levels, indicating its potential as a therapeutic agent for mood disorders.
- Toxicology Reports : Preliminary toxicological assessments suggest a favorable safety profile at therapeutic doses, though long-term studies are necessary to confirm these findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
